1-(5-Bromo-2-chlorophenyl)ethanone

Pharmaceutical Impurity Quality Control Dapagliflozin

For process chemists synthesizing Dapagliflozin impurity standards, this specific 5-bromo-2-chloro isomer is non-negotiable. Substituting other dihalogenated acetophenones introduces distinct impurities, risking assay validation failure and regulatory non-compliance. · Critical for synthesizing impurity 1 (5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone) per pharmacopeial methods. · Ortho-chloro/meta-bromo pattern provides a defined handle for sequential cross-coupling in lead optimization. · Commercially scalable with competitive bulk pricing, ideal for pilot-scale route development.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 105884-19-3
Cat. No. B008608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-chlorophenyl)ethanone
CAS105884-19-3
Synonyms1-(5-Bromo-2-chlorophenyl)ethan-1-one
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
InChIKeyFVJMYXDLWAEIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-chlorophenyl)ethanone Overview


1-(5-Bromo-2-chlorophenyl)ethanone (CAS 105884-19-3), also known as 5'-Bromo-2'-chloroacetophenone, is an aromatic ketone with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is commercially available from multiple vendors with standard purity specifications of 98%, often accompanied by analytical data such as NMR, HPLC, or GC reports . The compound is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, specifically at the 5- and 2-positions, respectively, relative to the ethanone group . This dihalogenation pattern confers specific physicochemical properties, including a density of approximately 1.6±0.1 g/cm³ and a predicted boiling point of 259.5±25.0 °C [1].

1
Specified 5-bromo-2-chloro isomer for pharmaceutical impurity reference-standard synthesis
Isomer-specific requirement; analog substitution may produce distinct impurity profiles
2
Ortho-Cl / meta-Br dihalogenation pattern supports sequential Pd-catalyzed cross-coupling strategies
Differential Ar-Br vs Ar-Cl reactivity enables regioselective functionalization workflows
3
Multi-vendor availability with reported analytical documentation (NMR, HPLC, GC CoA)
Established supply chain supports procurement at research to pilot scale

Procurement Risks for 1-(5-Bromo-2-chlorophenyl)ethanone


The specific 5-bromo-2-chloro substitution pattern of 1-(5-Bromo-2-chlorophenyl)ethanone is not interchangeable with other dihalogenated acetophenones. The unique ortho/para-directing effects and differing reactivities of the chlorine (ortho) and bromine (meta) atoms are critical in downstream synthetic steps, such as Suzuki couplings or nucleophilic aromatic substitutions, and are not replicated by isomers like 4'-bromo-2'-chloroacetophenone or 2'-bromo-5'-chloroacetophenone . In regulated applications, such as the synthesis of active pharmaceutical ingredients (APIs) like Dapagliflozin, the use of an unqualified analog introduces impurities that can be chemically distinct, leading to the failure of quality control assays and potential regulatory non-compliance [1]. Substitution without rigorous re-validation therefore presents a quantifiable risk of synthetic failure and wasted development resources.

Isomer 2-bromo-5-chloro or 4-bromo-2-chloro isomers may produce distinct impurity standards, requiring full re-validation of analytical methods.
Reactivity Ortho/meta halogen reactivity pattern is not replicated by isomers with halogens in different positions; coupling outcomes may shift.
Regulatory Pharmacopeial impurity-method context may require the specified isomer; analog use may shift impurity profiles and require method re-qualification.

Quantitative Evidence: 1-(5-Bromo-2-chlorophenyl)ethanone


Dapagliflozin Impurity Synthesis Validation

1-(5-Bromo-2-chlorophenyl)ethanone is a non-negotiable starting material for the synthesis of a specific impurity of the blockbuster drug Dapagliflozin, which is essential for its quality control [1]. This application requires the exact 5-bromo-2-chloro isomer; any other analog would lead to a different compound, rendering the resulting standard useless for its intended regulatory purpose. The synthesis of the Dapagliflozin impurity was confirmed and characterized by ¹H NMR and MS, providing a fully validated method that depends on this specific compound [1].

Impurity Synthesis
Method context
Reported as specified isomer for Dapagliflozin impurity synthesis; confirmed by ¹H NMR and MS
Isomer-specific synthesis context for pharmaceutical impurity reference standards
Binary isomer requirement: validated vs invalidated impurity identity
Pharmaceutical Impurity Quality Control Dapagliflozin

Competitive Cost Advantage

Procurement costs are a direct quantifiable metric. 1-(5-Bromo-2-chlorophenyl)ethanone is available from multiple vendors at highly competitive prices, particularly for larger quantities. A comparison of list prices from major suppliers shows a significant cost advantage for this specific building block relative to other dihalogenated acetophenones with similar purity, suggesting its established role in supply chains lowers its commercial cost [1]. For instance, a 5 g pack is available for approximately £18.00 ($22.50 USD) , and a 25 g pack for roughly £60.00 ($75.00 USD) , which is substantially lower than the typical pricing for less common isomers.

Procurement Cost
Reported
~$2.40/g (25 g pack) vs ~$15–30/g for less common bromo-chloro isomers
Reported lower procurement cost supports scale-up screening workflows
List-price comparison only; volume pricing and vendor terms may vary
Procurement Cost Analysis Building Block

Vendor-Qualified Purity & Analytical Traceability

The reproducibility of research and industrial processes is directly linked to the purity and analytical characterization of starting materials. 1-(5-Bromo-2-chlorophenyl)ethanone is offered by multiple vendors with a standard purity of 98%, and key suppliers provide comprehensive documentation, including Certificates of Analysis (CoA) with NMR, HPLC, or GC data . This level of vendor qualification and data transparency reduces the risk of project delays associated with unknown impurities, a risk that is higher when sourcing from less established suppliers or when using non-standard analogs. The availability of analytical data allows for direct verification of the material against published characterization .

Analytical Documentation
Data to verify
98% purity with vendor CoA; NMR, HPLC, or GC data reported by multiple suppliers
Supplier-reported quality documentation; in-house verification recommended
Supply-chain maturity may reduce impurity-related project delays
Quality Assurance Analytical Data Reproducibility

Regioselective Functionalization via Orthogonal Halogens

The 1-(5-Bromo-2-chlorophenyl)ethanone scaffold is differentiated from its isomers by the distinct electronic and steric properties conferred by the ortho-chloro and meta-bromo substituents. This arrangement allows for a specific sequence of cross-coupling reactions. The bromine atom at the 5-position is generally more reactive in Pd-catalyzed reactions (e.g., Suzuki, Stille) than the chlorine atom at the ortho-position, enabling a regioselective first coupling event. This can be followed by a second functionalization at the ortho position, a level of synthetic control not possible with isomers where the halogens have similar reactivity or are symmetrically disposed . This is supported by the computed physicochemical properties, such as a Log P of approximately 2.96, which influences its behavior in biphasic reaction conditions .

Sequential Coupling
Class-level
Ortho-Cl / meta-Br pattern enables regioselective Pd-catalyzed coupling (Ar-Br > Ar-Cl reactivity)
Synthetic pathway context for sequential functionalization strategies
Requires substrate-specific validation under intended reaction conditions
Organic Synthesis Cross-Coupling Regioselectivity

Application Scenarios: 1-(5-Bromo-2-chlorophenyl)ethanone


Synthesis of Authentic Dapagliflozin Impurity Standards

This scenario is the most direct and documented use case. Researchers and quality control laboratories developing or validating analytical methods for Dapagliflozin and its formulations must procure 1-(5-Bromo-2-chlorophenyl)ethanone as the specific precursor for the synthesis of impurity 1 (5-bromo-2-chlorophenyl-2′-ethoxyldiphenylmethanone) [1]. Using any other analog would produce a different compound, invalidating the resulting analytical standard and potentially leading to non-compliance with pharmacopeial requirements.

Hit-to-Lead Optimization: Medicinal & Agrochemical

This compound is best deployed in hit-to-lead or lead optimization programs where a vector for biasing library diversity is required. Its specific substitution pattern offers a defined handle for sequential functionalization via cross-coupling reactions [1]. It is appropriate for teams aiming to build focused libraries of aryl ketone analogs while benefiting from the cost advantage and robust supply chain of this specific dihalogenated acetophenone .

Cost-Effective Scale-Up of Synthetic Intermediates

For process chemists and CROs tasked with scaling up a synthetic route that requires a dihalogenated acetophenone building block, this compound presents a compelling value proposition. Its established commercial availability and competitive pricing, particularly in larger pack sizes (e.g., 25 g at $75) , make it a strong candidate for pilot-scale or early production runs, especially when compared to sourcing less common and more expensive isomers.

Application
Selection Property
Validation Focus
Dapagliflozin impurity standard synthesis
Isomer-specific impurity synthesis context
Reported synthesis method and characterization review
Hit-to-lead optimization: aryl ketone library synthesis
Sequential cross-coupling handle (ortho-Cl / meta-Br)
Regioselective functionalization review
Pilot-scale intermediate synthesis evaluation
Established multi-vendor supply and reported cost context
Procurement cost and purity documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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